molecular formula C18H14Cl2N2O3S B3720140 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B3720140
M. Wt: 409.3 g/mol
InChI Key: RKYKVURXTLWOHG-NVNXTCNLSA-N
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Description

Its structure features a thiazolidin-4-one core substituted with a 2,3-dichlorophenylimino group at position 2 and a 2,4-dimethoxybenzylidene moiety at position 3. The Z-configuration of both substituents is critical for maintaining planarity and optimizing interactions with biological targets .

Synthesis of this compound typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under mild conditions (e.g., reflux in acetic acid with sodium acetate), yielding moderate to high purity . Its structural complexity and substituent diversity make it a candidate for antimicrobial and antitubercular studies, as evidenced by MIC50 evaluations against Mycobacterium tuberculosis .

Properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-11-7-6-10(14(9-11)25-2)8-15-17(23)22-18(26-15)21-13-5-3-4-12(19)16(13)20/h3-9H,1-2H3,(H,21,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYKVURXTLWOHG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F): The 2,3-dichlorophenylimino group enhances antitubercular activity compared to mono-chloro analogs (e.g., 3-chlorophenyl in ), likely due to increased electrophilicity and target binding .
  • Methoxy Substitutions : 2,4-Dimethoxybenzylidene derivatives exhibit balanced solubility and membrane permeability, critical for cellular uptake .

Electrochemical and Structural Comparisons

  • Redox Behavior: The parent thiazolidin-4-one core shows reversible redox activity, but substitution patterns alter this. For example, azulene-substituted analogs exhibit a cathodic peak at −1.2 V (vs. Ag/AgCl), whereas dimethoxybenzylidene derivatives show less pronounced redox shifts .
  • Crystallography : SHELX refinement (used in structural validation of analogs ) confirms the Z-configuration of the title compound’s benzylidene group, critical for maintaining planarity. In contrast, E-configuration analogs (e.g., ) display steric hindrance, reducing bioactivity .

Biological Activity

The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidin-4-one derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. They have been identified as promising scaffolds for drug development due to their ability to exhibit various biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

Recent studies have shown that modifications at different positions of the thiazolidin-4-one ring can significantly influence their biological activity .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. Specifically, the compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, affecting various signaling pathways involved in cancer progression .

Case Study:
In a study involving a series of thiazolidin-4-one derivatives, it was found that modifications led to enhanced cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values comparable to established anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazolidin-4-one derivatives have been shown to possess activity against a range of pathogens including bacteria and fungi. A recent study highlighted that certain derivatives displayed significant inhibition against common bacterial strains .

Table 1: Antimicrobial Activity of Thiazolidin-4-one Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Target CompoundBacillus subtilis14

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Thiazolidin-4-ones have been reported to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as COX-2. This suggests a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their molecular structure. Substituents at positions 2 and 5 have been shown to modulate activity:

  • Electron-withdrawing groups (e.g., dichlorophenyl) enhance anticancer activity.
  • Methoxy groups at position 4 improve solubility and bioavailability.

These modifications can lead to increased potency and selectivity for specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

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